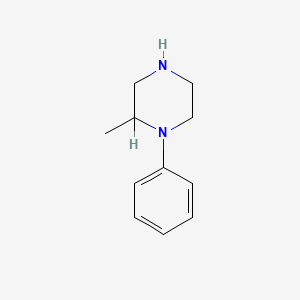

2-Methyl-1-phenylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRJYZGRZCZYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310092 | |

| Record name | 2-Methyl-1-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2946-76-1 | |

| Record name | 2-Methyl-1-phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2946-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preclinical Development:once a Promising Lead Candidate is Identified, It Enters Preclinical Development. This Phase Involves a Comprehensive Set of Studies to Evaluate the Drug S Potential Before It Can Be Tested in Humans.nih.govkey Activities in This Stage Include:

Formulation Development: Creating a stable and effective dosage form. nih.gov

Analytical Method Development: Establishing reliable methods to quantify the drug in biological samples. nih.gov

Pharmacokinetic and Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.gov

Toxicology Studies: Assessing the safety profile of the drug candidate in vitro and in animal models. nih.gov

Ind Application:the Culmination of the Preclinical Pipeline is the Submission of an Ind Application, Which Contains All the Data Gathered from the Preclinical Studies.nih.govthis Application is a Request for Authorization from Regulatory Authorities to Administer the Drug to Humans in Clinical Trials.nih.gov

Preclinical Efficacy, Safety, and Pharmacokinetic Profile Assessments

Before any 2-methyl-1-phenylpiperazine analog can be considered for human trials, it must undergo rigorous preclinical evaluation of its efficacy, safety, and pharmacokinetic (ADME) profile. nih.gov These assessments are critical for predicting the compound's behavior in the body and identifying potential risks.

Efficacy: Preclinical efficacy is demonstrated in relevant biological models. For phenylpiperazine derivatives developed as anticancer agents, this involves testing their cytotoxic activity against various cancer cell lines. nih.gov For example, a novel thiourea derivative, compound 5a , synthesized from a phenylpiperazine precursor, showed high cytotoxic activity against prostate cancer cell lines (DU 145, PC-3, and LNCaP). nih.gov Further investigation revealed that this compound induces apoptosis (programmed cell death) and DNA fragmentation in these cells and inhibits cell cycle progression, leading to an accumulation of cells in the G1 or S phases. nih.gov

Safety and Toxicology: The safety profile is evaluated through a series of in vitro and in vivo tests. Cytotoxicity assays, like those using Caco-2 cells, provide initial data on a compound's potential to damage cells. nih.gov Studies have shown that modifications to the phenylpiperazine ring can significantly alter toxicity; for instance, adding hydroxyl or primary amine groups increases toxicity, whereas aliphatic substitutions can lead to a more favorable safety profile. nih.gov Stability testing is also crucial, as drug degradation can lead to loss of efficacy and the formation of toxic byproducts. isaacpub.org A study on an oxazolopyridonyl derivative of phenylpiperazine investigated its chemical stability under various pH and temperature conditions to understand its degradation pathways. isaacpub.org

Pharmacokinetic Profile: The pharmacokinetic assessment determines how the body processes the drug candidate. This includes studying its absorption, distribution, metabolism, and excretion (ADME). The lipophilic nature and small size of many N-phenylpiperazine compounds allow them to cross biological barriers like the blood-brain barrier. isaacpub.org Metabolism studies, often conducted using human liver microsomes, are essential to identify the metabolic pathways and the cytochrome P450 (CYP) isoenzymes involved. researchgate.net For instance, research on benzylpiperazine and trifluoromethylphenylpiperazine showed that their metabolism involves CYP2D6, CYP1A2, and CYP3A4, and that these compounds can inhibit each other's metabolism. researchgate.net Understanding these interactions is vital to prevent adverse drug-drug interactions in future clinical applications.

The table below provides a sample of preclinical assessment data for various phenylpiperazine analogs.

| Compound/Analog Type | Assessment Type | Model System | Key Finding |

| Thiourea Derivative (5a) | Efficacy (Anticancer) | Prostate Cancer Cell Lines (DU 145, PC-3, LNCaP) | Exerted high cytotoxic activity; induced apoptosis and inhibited cell cycle progression. nih.gov |

| 1-(3,4-dichlorophenyl)piperazine Derivative (BS230) | Efficacy (Anticancer) | Breast Cancer (MCF7) & Healthy (MCF10A) Cell Lines | Showed stronger cytotoxicity towards cancer cells than doxorubicin, with lower toxicity in healthy cells. nih.gov |

| Aliphatic-substituted Phenylpiperazines | Safety (Cytotoxicity) | Caco-2 Cells | Displayed lower toxicity compared to the parent compound, 1-phenylpiperazine (B188723). nih.gov |

| Hydroxyl/Amine-substituted Phenylpiperazines | Safety (Cytotoxicity) | Caco-2 Cells | Exhibited significantly increased toxicity. nih.gov |

| Trifluoromethylphenylpiperazine (TFMPP) | Metabolism (Pharmacokinetics) | Human Liver Microsomes | Metabolism involves CYP2D6, CYP1A2, and CYP3A4 enzymes. researchgate.net |

Structure Activity Relationships Sar and Computational Studies of 2 Methyl 1 Phenylpiperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process.

In the context of phenylpiperazine and its derivatives, QSAR studies have been pivotal in understanding how various physicochemical properties influence their biological effects. For instance, a QSAR analysis of substituted (S)-phenylpiperidines, a structurally related class, revealed that lipophilicity (expressed as clog P) and steric factors are significant contributors to their dopamine (B1211576) antagonist activity. Similarly, QSAR models developed for a series of mono-substituted 4-phenylpiperidines and -piperazines demonstrated a strong correlation between the physicochemical descriptors of aromatic substituents and their in vivo effects on the dopaminergic system. These studies underscore the importance of molecular properties such as hydrophobicity, steric bulk, and electronic effects in determining the biological response of these compounds.

For a series of piperazine (B1678402) derivatives acting as mTORC1 inhibitors, QSAR modeling indicated that molecular descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) are significantly correlated with their inhibitory activity. Such models provide a comprehensive understanding of the structural requirements for potent biological activity and guide the rational design of new, more effective derivatives.

Interactive Data Table: Key Descriptors in QSAR Models for Piperazine Derivatives

| Descriptor | Description | Impact on Activity |

| clog P | A measure of a compound's lipophilicity or hydrophobicity. | Often positively correlated with activity, indicating the importance of membrane permeability. |

| Steric Factors (e.g., Verloop's parameters B1, L) | Describe the size and shape of substituents. | Can have both positive and negative effects, depending on the specific binding pocket. |

| Electronic Effects (e.g., Hammett constants) | Quantify the electron-donating or -withdrawing nature of substituents. | Influence the electronic environment of the molecule, affecting interactions with the target. |

| Molar Refractivity (MR) | Related to the volume of a molecule and its polarizability. | Can be correlated with binding affinity. |

| Topological Polar Surface Area (PSA) | The sum of surfaces of polar atoms in a molecule. | Important for predicting cell permeability and bioavailability. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that predict the preferred orientation of a ligand when bound to a receptor and simulate the behavior of the protein-ligand complex over time. These techniques provide detailed insights into the binding modes and interactions that govern biological activity.

Protein-ligand interaction mapping is a critical component of understanding the molecular basis of a drug's action. By identifying the specific interactions between a ligand and its protein target, researchers can rationalize the observed biological activity and guide the design of more potent and selective compounds.

In studies of N-phenylpiperazine derivatives, molecular docking has been used to map their interactions with various receptors. For instance, docking studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor identified key binding site residues such as Asp106, Gln177, Ser188, Ser192, and Phe193. The binding was primarily driven by the formation of hydrogen bonds and electrostatic forces, with the ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety being crucial for affinity.

Similarly, docking simulations of N-methyl-piperazine chalcones with monoamine oxidase B (MAO-B) revealed that the most potent inhibitor formed four hydrogen bonds and two π-π interactions, with the π-π interaction between TYR326 and the central planar ring being a key determinant of selectivity. These detailed interaction maps provide a structural basis for the observed activity and selectivity of these compounds.

Analysis of the binding site provides crucial information about the shape, size, and chemical environment of the pocket where the ligand binds. This information is essential for designing ligands with high affinity and selectivity.

For N-phenylpiperazine derivatives targeting the α1A-adrenoceptor, the binding site was characterized by the presence of key amino acid residues that could form hydrogen bonds and electrostatic interactions with the ligand. The analysis highlighted the importance of a complementary fit between the ligand and the binding pocket for achieving high affinity. In another study, the binding of phenylpiperazine derivatives to the DNA-Topo II complex revealed that the phenylpiperazine moiety intercalates between nucleic acid bases, participating in π-π stacking interactions, while the benzothiazine moiety forms hydrogen bonds with amino acid residues and nucleobases. This detailed understanding of the binding site interactions allows for the rational design of new derivatives with improved anticancer activity.

Influence of Substituents on Biological Activity

The biological activity of 2-methyl-1-phenylpiperazine derivatives can be significantly modulated by the introduction of various substituents on the aromatic ring and the alkyl chain. These modifications can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with the biological target.

Substitutions on the aromatic ring of phenylpiperazine derivatives have a profound effect on their biological activity. The nature and position of these substituents can influence the molecule's ability to bind to its target receptor.

The position of the substituent is also critical. For instance, in a series of mono-substituted 4-phenylpiperidines and -piperazines, the position of the aromatic substituent was found to be a critical determinant of their effects on the dopaminergic system. These findings highlight the importance of carefully considering both the electronic and steric properties of aromatic substituents in the design of new phenylpiperazine derivatives.

Interactive Data Table: Effect of Aromatic Ring Substitutions on Biological Activity

| Substituent | Position | Effect on Activity | Reference |

| Fluorine | 2-position | Increased acaricidal activity | |

| Cyano | - | Increased acaricidal activity | |

| 3'-CF3 | 3'-position | Improved antimycobacterial activity | |

| 4'-F | 4'-position | Improved antimycobacterial activity | |

| Various | Ortho, Meta, Para | Position is critical for dopaminergic activity |

Modifications to the alkyl chain connecting the phenylpiperazine core to other parts of the molecule can also significantly impact biological activity. The length and position of the alkyl chain can influence the molecule's flexibility, conformation, and ability to reach its binding site.

In a study of phenylpiperazine derivatives with acaricidal activity, elongation of the alkyl chain on the piperazine nitrogen, such as a butyl group, led to a decrease in activity, while a bulkier benzyl (B1604629) group exhibited good activity. This suggests that both the length and the steric bulk of the alkyl substituent play a role in determining the compound's efficacy. Among substituted benzyl groups, the para position was found to be the most active, followed by the meta and ortho positions, indicating that the position of substitution on the alkyl-appended aromatic ring is also important.

Stereochemical Considerations

The introduction of a methyl group onto the piperazine ring of 1-phenylpiperazine (B188723) derivatives creates a chiral center, leading to stereoisomers with distinct pharmacological profiles. The spatial arrangement of this methyl group, particularly at the C2 position, has been shown to significantly influence the activity and selectivity of these compounds at their biological targets.

Research into chiral methyl-substituted aryl piperazinium compounds has demonstrated that stereochemistry plays a critical role in their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgh-brs.deacs.org A study evaluating the effects of methyl substitution on the piperazine ring of an α9α10 agonist/α7 partial agonist, PA-EMPP, revealed that while additions at the C3 position greatly diminished activity, substitutions at the C2 position led to selective effects on either α7 or α9/α10 receptor activity. acs.orgh-brs.de

The separation and characterization of the (R) and (S)-enantiomers of this compound derivatives have shown that each isomer can exhibit profound differences in potency and efficacy. For instance, in the case of 2-methyl substituted PA-EMPP analogues, the (2R) isomer retained activity at the α7 receptor, whereas the (2S) isomer showed better activity at the α9 receptor. acs.org This enantioselective activity highlights the importance of the three-dimensional structure of the ligand in the precise molecular recognition at the receptor binding site.

Crystallographic studies have confirmed the stereochemistry of these isomers. acs.org For example, the crystal structure of (2R)PA-diMPP showed that the 2R-methyl group occupies an equatorial position. acs.org To maintain greater stability and minimize torsional strain, the piperazine ring can flip its conformation, allowing the 2S-methyl group in the corresponding enantiomer to also adopt an equatorial position. acs.org

The differential activity of these stereoisomers has been quantified through functional assays. Full concentration-response curves for the (2R) and (2S) isomers of PA-EMPP at human α9, α9α10, and α7 receptors have provided clear evidence of this stereochemical influence. acs.org

Table 1: Pharmacological Activity of 2-Methyl-PA-EMPP Stereoisomers at Nicotinic Acetylcholine Receptors

| Compound | Receptor | EC₅₀ (μM) | Iₘₐₓ (relative to ACh) |

|---|---|---|---|

| (2R)r/sPA-EMPP | α9 | 9.3 ± 1.1 | 0.82 ± 0.04 |

| α9α10 | 11 ± 1.1 | 0.81 ± 0.03 | |

| α7 | 25 ± 1.1 | 0.44 ± 0.02 | |

| (2S)r/sPA-EMPP | α9 | 4.0 ± 1.2 | 0.94 ± 0.05 |

| α9α10 | 4.8 ± 1.2 | 0.96 ± 0.04 | |

| α7 | >100 | 0.12 ± 0.01 |

Data sourced from a study on stereoisomers of chiral methyl-substituted aryl piperazinium compounds. acs.org

These findings underscore that chirality is a crucial factor in the design of selective this compound derivatives, offering a valuable strategy for fine-tuning receptor selectivity and guiding future drug development. acs.orgh-brs.de

Pharmacophore Modeling and Design

Pharmacophore modeling is a computational approach central to rational drug design, allowing for the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.netnih.gov For the class of phenylpiperazine derivatives, pharmacophore models have been developed to understand their interactions with various receptors and to guide the design of new, more potent, and selective compounds. nih.gov

A pharmacophore model for a series of N-Aryl and N-Heteroaryl piperazine antagonists targeting α1A-adrenoceptors was developed using ligand-based methods. nih.gov This model identified several key chemical features that are crucial for the binding of these compounds to the receptor. The most significant pharmacophore hypothesis consisted of a combination of features that maximize consensus among active compounds while minimizing steric clashes and energetic strain. nih.gov

The key features of a typical pharmacophore model for this class of compounds include:

A positive ionizable feature: This is often associated with the protonated nitrogen atom within the piperazine ring, which can form a crucial ionic interaction with an acidic residue in the receptor's binding pocket.

Hydrogen bond donors and acceptors: These features, often located on substituents attached to the phenyl ring or the piperazine nitrogen, enable specific hydrogen bonding interactions with the target protein, contributing to binding affinity and selectivity. nih.gov

Hydrophobic/Aromatic regions: The phenyl ring itself, as well as other aromatic or lipophilic groups, are critical for establishing hydrophobic interactions within the binding site. nih.gov These interactions are fundamental for anchoring the ligand in the correct orientation.

Computational studies, such as Comparative Molecular Field Analysis (CoMFA), have further refined these models by mapping the steric and electrostatic properties of the ligands that modulate their binding affinity. nih.gov These 3D-QSAR models provide a detailed understanding of how substitutions on the phenylpiperazine scaffold influence activity, for example, by showing that bulky substituents at certain positions might be favorable for one receptor subtype but detrimental for another. nih.gov

These validated pharmacophore models serve as powerful tools for virtual screening of compound libraries to identify novel hits and for the rational design of new derivatives with optimized biological activity. researchgate.netnih.gov

Table 2: Key Pharmacophoric Features for Phenylpiperazine Derivatives

| Pharmacophoric Feature | Description | Typical Location on Scaffold |

|---|---|---|

| Positive Ionizable (PI) | A positively charged group, typically an amine. | Piperazine ring nitrogen |

| Hydrogen Bond Donor (HBD) | An atom capable of donating a hydrogen bond. | Substituents on the phenyl ring or N1-substituent |

| Hydrogen Bond Acceptor (HBA) | An atom capable of accepting a hydrogen bond. | Substituents on the phenyl ring or N1-substituent nih.gov |

| Hydrophobic/Aromatic (H/Ar) | A nonpolar group that forms van der Waals or pi-stacking interactions. | Phenyl ring, other aromatic substituents nih.gov |

Analytical Methodologies for 2 Methyl 1 Phenylpiperazine and Its Metabolites

Chromatographic Techniques for Analysis

Chromatography is a fundamental technique for separating complex mixtures. In the context of 2-Methyl-1-phenylpiperazine analysis, various chromatographic methods are utilized to isolate the compound from biological samples or seized materials, allowing for its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely used for the analysis of piperazine (B1678402) derivatives. While compounds like piperazine that lack a strong chromophore require derivatization for UV detection, the presence of the phenyl group in this compound allows for direct analysis. jocpr.com

Reverse-phase chromatography is the most common HPLC mode for drug analysis, typically using a C18 column. unodc.org However, the basic nature of the piperazine moiety can lead to strong interactions with silica-based columns. In such cases, normal-phase chromatography or the use of specific columns like Primesep, which operate on a reverse-phase cation-exchange mechanism, can be effective. sielc.comresearchgate.netsielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an acidic aqueous buffer to ensure good peak shape and resolution. unodc.orgsielc.com Detection is commonly achieved using a photodiode array (PDA) detector, which can record the UV-Vis spectrum of the eluting compounds. unodc.org

Table 1: Example HPLC Conditions for Phenylpiperazine Analysis

| Parameter | Condition | Source |

| Column | C18, 4.6 mm x 250 mm, 5 µm | unodc.org |

| Mobile Phase | Gradient of Acetonitrile and 5mM Heptafluorobutyric acid | unodc.org |

| Flow Rate | 1.0 ml/min | unodc.org |

| Detection | Photodiode Array (PDA) at 199-360 nm | unodc.org |

| Injection Volume | 10 µL | unodc.org |

| Column Temp. | 40°C | unodc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely available technique for the identification of volatile and thermally stable compounds like phenylpiperazine derivatives. rsc.org It combines the superior separation capability of gas chromatography with the highly specific detection of mass spectrometry. unodc.org

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. rsc.org A common stationary phase used for piperazine analysis is a 5% phenyl/95% methyl silicone column. unodc.org The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing fragmentation into characteristic patterns. These fragmentation patterns serve as a "fingerprint" for identifying the compound. rsc.org GC-MS methods have been successfully developed to separate various isomers of substituted phenylpiperazines, which is crucial as isomers can have nearly identical mass spectra. rsc.org

Table 2: Example GC-MS Conditions for Piperazine Isomer Separation

| Parameter | Condition | Source |

| Column | 5% phenyl/95% methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film | unodc.org |

| Carrier Gas | Helium, 1.1 ml/min | unodc.org |

| Oven Program | Initial 100°C (5 min), ramp 10°C/min to 290°C (20 min) | unodc.org |

| Injector Temp. | 250°C | unodc.org |

| Ionization Mode | Electron Impact (EI), 70 eV | unodc.org |

| Mass Range | 30-350 amu | unodc.org |

Research has demonstrated the successful separation of fluorophenylpiperazine (FPP) isomers using GC-MS, with distinct retention times allowing for their unambiguous identification. For example, 2-FPP, 3-FPP, and 4-FPP were separated with retention times of 12.88 min, 14.05 min, and 13.56 min, respectively, under specific chromatographic conditions. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it an excellent method for detecting and quantifying piperazine derivatives in complex biological matrices like plasma and urine. nih.gov This technique couples the separation power of HPLC with the analytical capabilities of tandem mass spectrometry.

The chromatographic separation is typically performed on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like methanol) and water, both containing a modifier such as formic acid to improve ionization. nih.gov After separation, the analyte is ionized, often using electrospray ionization (ESI) in positive mode. nih.gov In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise, allowing for very low limits of detection. researchgate.net

Table 3: Example LC-MS/MS Parameters for Piperazine Derivative Analysis

| Parameter | Condition | Source |

| Column | C18 with polar endcapping, 150 x 2.00 mm, 4 µm | nih.gov |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Methanol | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Run Time | 15 min | nih.gov |

Spectroscopic Methods in Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of molecules like this compound. These techniques probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic compounds by providing information about the environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). mdpi.comslideshare.net The chemical shift, signal splitting (multiplicity), and integration of peaks in an NMR spectrum reveal the connectivity of atoms within a molecule. slideshare.net

For a compound like this compound, ¹H NMR would show characteristic signals for the protons on the phenyl ring, the piperazine ring, and the methyl group. Protons on the phenyl ring typically appear in the aromatic region (around 7-8 ppm). The protons on the piperazine ring would appear as a series of multiplets in the aliphatic region (typically 2.5-3.5 ppm), while the methyl group protons would likely appear as a doublet at a higher field (around 1.0 ppm). chemicalbook.com ¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including those in the phenyl ring, the piperazine ring, and the methyl group. mdpi.com

Table 4: Representative ¹H NMR Chemical Shifts for Related Piperazine Structures

| Compound | Functional Group | Chemical Shift (ppm) | Solvent | Source |

| 2-methylpiperazine | Methyl Group (CH₃) | 1.001 | CDCl₃ | chemicalbook.com |

| 2-methylpiperazine | Piperazine Ring (CH, CH₂) | 1.96 - 2.95 | CDCl₃ | chemicalbook.com |

| 2-phenylpiperazine (B1584378) | Phenyl Group (Ar-H) | 7.2 - 7.4 | - | chemicalbook.com |

| 1-phenylpiperazine (B188723) derivative | Piperazine Ring (CH₂) | 2.96, 3.16 | DMSO-d₆ | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound. The presence of the phenyl group in this compound makes it UV-active. The UV spectrum of phenylpiperazine-containing compounds typically displays two main absorption regions. nih.gov An absorption band in the lower energy region (longer wavelength) can be attributed to n–π* electronic transitions, while a more intense band in the higher energy UV region (shorter wavelength) is due to π–π* transitions associated with the aromatic phenyl ring. nih.gov This technique is often used in conjunction with HPLC, where a PDA detector can provide the UV spectrum for the compound as it elutes from the column, aiding in its identification. unodc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the structural elucidation of this compound by identifying its functional groups. The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of the bonds present in the molecule. By analyzing the spectra of structurally related compounds, such as 1-phenylpiperazine and 2-methylpiperazine, the characteristic absorption peaks for this compound can be predicted.

The key vibrational modes anticipated in the IR spectrum of this compound include the stretching and bending of C-H bonds in both the aromatic (phenyl) and aliphatic (piperazine ring and methyl group) portions of the molecule, as well as C-N and C-C bond vibrations within the piperazine ring.

The phenyl group typically exhibits C-H stretching vibrations in the region of 3100-3000 cm⁻¹. The piperazine ring displays characteristic CH₂ stretching vibrations, which are further categorized into asymmetric and symmetric modes. For 1-phenylpiperazine, these have been reported at 2944, 2910, 2881, and 2884 cm⁻¹, while for 2-methylpiperazine, they are observed at 3078 and 2532 cm⁻¹ rsc.org. The CH₂ scissoring vibrations for the piperazine ring are typically found around 1450 cm⁻¹ rsc.org. Furthermore, the C-N stretching vibrations within the piperazine ring are expected in the fingerprint region of the spectrum, generally between 1300 and 1200 cm⁻¹ rsc.org.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenyl Ring | C-H Stretching | 3100 - 3000 |

| Piperazine Ring | CH₂ Asymmetric Stretching | ~2940 |

| Piperazine Ring | CH₂ Symmetric Stretching | ~2850 |

| Piperazine Ring | CH₂ Scissoring | ~1450 |

| Piperazine Ring | C-N Stretching | 1300 - 1200 |

| Methyl Group | C-H Stretching | ~2970 (asymmetric), ~2870 (symmetric) |

| Methyl Group | C-H Bending | ~1460 (asymmetric), ~1375 (symmetric) |

Metabolic Profiling and Identification of Metabolites

In Vitro Metabolism Studies

In vitro metabolism studies are crucial for identifying the metabolic pathways of this compound. These studies typically utilize human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for the phase I metabolism of many xenobiotics. For piperazine derivatives, key metabolizing enzymes include CYP2D6, CYP1A2, and CYP3A4 researchgate.net.

The metabolism of structurally similar compounds, such as N-benzylpiperazine (BZP), has been shown to involve hydroxylation of the aromatic ring and degradation of the piperazine moiety mdma.ch. Therefore, it is anticipated that the in vitro metabolism of this compound will proceed through similar biotransformation routes. The primary metabolic pathways are expected to be:

Hydroxylation: The addition of a hydroxyl group (-OH) to the phenyl ring, likely at the para-position due to steric hindrance.

Oxidation: Oxidation of the piperazine ring, potentially leading to N-oxidation or ring opening.

N-dealkylation: While less common for the phenyl-substituted nitrogen, cleavage of the bond between the piperazine ring and the phenyl group could occur.

Metabolism of the methyl group: The methyl group could undergo hydroxylation to form a primary alcohol.

The identification of these metabolites is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

In Vivo Metabolite Detection

Following the identification of potential metabolites in vitro, in vivo studies are conducted to confirm their presence in biological systems. In these studies, this compound would be administered, and biological samples, such as urine and blood, would be collected and analyzed. The primary route of metabolism for related piperazine compounds like BZP and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is hydroxylation followed by conjugation oup.com.

Therefore, in in vivo metabolite detection of this compound, the focus would be on identifying not only the primary phase I metabolites but also their phase II conjugates. These conjugates are typically formed by the attachment of endogenous molecules such as glucuronic acid or sulfate to the hydroxylated metabolites, rendering them more water-soluble for excretion. The detection of these metabolites in urine would likely involve an initial hydrolysis step to cleave the conjugate, followed by extraction and analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) mdma.ch.

Quantification and Detection at Trace Levels

The ability to quantify this compound and its metabolites at trace levels in biological matrices is essential for pharmacokinetic and toxicological studies. Highly sensitive and selective analytical methods are required for this purpose. The most commonly employed techniques are GC-MS and LC-MS/MS, which offer excellent sensitivity and specificity.

For piperazine derivatives, validated methods have demonstrated the ability to detect and quantify these compounds in the nanogram per milliliter (ng/mL) to microgram per milliliter (µg/mL) range in urine and blood samples mdpi.com. For instance, a reported LC-MS/MS method for the trace level quantification of a related compound, 4-Methyl-1-nitrosopiperazin, achieved a limit of detection (LOD) of 0.0067 ppm and a limit of quantification (LOQ) of 0.013 ppm frontiersin.org.

The development of a quantitative method for this compound would involve several key steps:

Sample Preparation: This typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the complex biological matrix and minimize interference.

Chromatographic Separation: An appropriate GC or LC column is selected to achieve good separation of the parent compound and its metabolites from endogenous matrix components.

Mass Spectrometric Detection: For quantification, tandem mass spectrometry (MS/MS) is often used in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and monitoring for a unique product ion, which provides high selectivity and sensitivity.

The table below summarizes the typical limits of detection and quantification for piperazine derivatives in biological samples using various analytical techniques.

Table 2: Analytical Methods for Trace Level Detection of Piperazine Derivatives

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| GC-MS | Urine | ng/mL range | ng/mL range |

| LC-MS/MS | Urine | 0.1 - 10 ng/mL | 0.5 - 20 ng/mL |

| LC-MS/MS | Serum/Plasma | 1 - 50 ng/mL | 5 - 100 ng/mL |

Potential Therapeutic Applications and Preclinical Development of 2 Methyl 1 Phenylpiperazine Analogs

Psychopharmacological Agents

The phenylpiperazine moiety is a well-established pharmacophore in the design of centrally acting agents, owing to its ability to interact with various neurotransmitter receptors.

Antipsychotic Agent Research

Substituted arylpiperazines have been investigated for their potential as atypical antipsychotics. Research has focused on their binding affinities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors, which are key targets for antipsychotic drugs. Two new series of substituted arylpiperazines with heterocyclic 3-propoxy-benzimidazole or 3-propoxy-benzimidazole-2-thione groups were synthesized and evaluated for their in vitro binding affinities. Among these, two compounds with a phenyl aryl-constituent, compounds 8a and 9a, demonstrated 5-HT2A/D2 pKi binding ratios that are characteristic of atypical neuroleptics nih.gov. In rodent models, both compounds were non-cataleptic and antagonized D-amphetamine-induced hyperlocomotion, suggesting potential atypical antipsychotic properties nih.gov. The methoxy substitution at the 2-position of 4-phenylpiperazine has been shown to significantly increase D2 receptor binding affinity by 22-fold compared to the parent ligand researchgate.net.

Antidepressant Development

The development of novel antidepressants often targets the serotonergic system. A series of new derivatives of N-(2-methoxyphenyl)piperazine have shown very good affinities for 5-HT1A and 5-HT7 receptors researchgate.net. One promising compound, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibited high affinity for both 5-HT1A (Ki < 1 nM) and 5-HT7 (Ki = 34 nM) receptors and demonstrated a stronger antidepressant-like effect in the tail suspension test than the classical antidepressant imipramine researchgate.net. Another study focused on novel aryl piperazine (B1678402) derivatives targeting both 5-HT1A and sigma-1 receptors. Compound 27 from this series showed high affinity for both receptors (5-HT1A: Ki = 0.44 nmol/L; sigma-1: Ki = 0.27 nmol/L) and exhibited significant antidepressant activity in preclinical models thieme-connect.com. Furthermore, the phenylpiperazine derivative LQFM005 and its metabolite have been shown to produce anxiolytic and antidepressant-like effects, likely through the activation of 5-HT1A receptors researchgate.netnih.gov.

Anxiolytic Agents

The anxiolytic potential of phenylpiperazine analogs is often linked to their interaction with serotonin and GABAergic systems. Two new arylpiperazine derivatives, compound 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide) and compound 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide), have been shown to have anxiolytic effects nih.gov. Their mechanism of action is suggested to involve direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system nih.gov. The anxiolytic-like effects of these compounds were confirmed in the elevated plus-maze test nih.gov.

Neuroprotective Research

Research into the neuroprotective effects of piperazine derivatives has shown promise in models of neurodegenerative diseases. One study investigated the protective effect of piperine (B192125), a compound containing a piperidine ring (structurally related to piperazine), in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) nih.gov. Piperine treatment was found to attenuate motor coordination deficits and prevent the decrease in tyrosine hydroxylase-positive cells in the substantia nigra nih.gov. The neuroprotective effects are attributed to its antioxidant, anti-apoptotic, and anti-inflammatory mechanisms nih.gov. Another novel arylpiperazine derivative, LQFM181, has demonstrated neuroprotective effects against neurotoxicity induced by 3-nitropropionic acid in both in vitro and in vivo models nih.gov. This compound exhibited significant antioxidant activity and reduced locomotor behavior and memory dysfunction, suggesting its potential as a therapeutic agent for neuroprotection nih.gov.

Antimicrobial and Anticancer Properties of Piperazine Derivatives

Piperazine derivatives have been explored for their potential as both antimicrobial and anticancer agents.

In the realm of antimicrobial research, various piperazine derivatives have demonstrated activity against a range of pathogens. For instance, newly synthesized Mannich bases with a piperazine moiety have shown multidirectional antimicrobial activity nih.gov. Significant activity was observed against Gram-positive bacteria, particularly staphylococci, and some Gram-negative bacteria nih.gov. Some of these compounds also exhibited high fungistatic activity against Candida spp. nih.gov. Another study reported the synthesis of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole and 1,2,4-triazole, which showed significant antibacterial activity, especially against Gram-negative strains like E. coli mdpi.com.

The anticancer potential of phenylpiperazine derivatives has been investigated against various cancer cell lines. A series of 1,2-benzothiazine derivatives containing a phenylpiperazine moiety were synthesized and evaluated for their in vitro antiproliferative activity against breast adenocarcinoma (MCF7) and non-tumorigenic epithelial (MCF10A) cell lines nih.gov. Compounds with a trifluoromethyl substituent at the 3-position or two chlorine atoms at the 3 and 4-positions of the phenyl ring showed the highest cytotoxicity against both cell lines nih.gov. Another study on 4-acyl-2-substituted piperazine urea derivatives found that compounds with a 2-phenylpiperazine (B1584378) skeleton generally showed higher selective anticancer activity against MCF7 breast cancer cells compared to normal breast cells unimi.it.

| Compound Type | Cell Line | Activity | Reference |

| 1,2-Benzothiazine derivatives with phenylpiperazine | MCF7 (breast adenocarcinoma) | Varied antiproliferative activity | nih.gov |

| 1,2-Benzothiazine derivatives with phenylpiperazine | MCF10A (non-tumorigenic epithelial) | Varied cytotoxicity | nih.gov |

| 4-Acyl-2-phenylpiperazine urea derivatives | MCF7 (breast cancer) | Selective cytotoxic activity | unimi.it |

| Piperazinyl-methyl-3(2H)pyridazinone derivatives | A549 (lung cancer) | IC50 values from 36.79 µM to 199.3 µM | ebyu.edu.tr |

| Piperazinyl-methyl-3(2H)pyridazinone derivatives | DLD-1 (colon cancer) | Compound 3a IC50 = 75.40 µM | ebyu.edu.tr |

| Methyl piperazine incorporated phenyl benzamide derivatives | A-549 (lung adenocarcinoma) | Compound A-11 IC50 = 5.71 µM | researchgate.net |

| Methyl piperazine incorporated phenyl benzamide derivatives | HCT-116 (colon carcinoma) | Compound A-11 IC50 = 4.26 µM | researchgate.net |

| Quinolinequinones with substituted piperazines | ACHN (renal cancer) | QQ1 IC50 = 1.5 µM | nih.gov |

Anti-inflammatory and Antidiabetic Potential of Phenylpiperazine Derivatives

The therapeutic potential of phenylpiperazine derivatives extends to metabolic and inflammatory disorders.

A study on N-phenyl piperazine derivatives demonstrated their in vitro α-amylase inhibitory and anti-inflammatory potential biomedpharmajournal.orgsemanticscholar.org. Compounds P6, P7, and P22 showed commendable docking scores with the α-amylase enzyme, and compound P7 exhibited robust inhibitory effects against both α-amylase and inflammation biomedpharmajournal.orgsemanticscholar.org. At a concentration of 500 µg/mL, all three compounds displayed 85-90% anti-inflammatory effects biomedpharmajournal.org. Another study on methyl salicylate derivatives bearing a piperazine moiety also revealed potent in vivo anti-inflammatory activity against xylol-induced ear edema and carrageenan-induced paw edema in mice mdpi.com.

In the context of diabetes, piperazine sulphonamide derivatives have been designed and synthesized as dipeptidyl peptidase-4 (DPP-4) inhibitors pensoft.netresearchgate.net. The most promising compound, 8h, showed 27.32% inhibition of DPP-4 at a 10µmol L-1 concentration and demonstrated a significant antihyperglycemic effect in streptozotocin-induced diabetic rats pensoft.netresearchgate.net. Furthermore, 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have also been evaluated for their in vivo antidiabetic activity, with compound 2e showing enhanced activity researchgate.net.

| Compound Class | Target/Model | Key Findings | Reference |

| N-Phenyl Piperazine Derivatives | α-amylase inhibition | P7 showed robust inhibitory effects. | biomedpharmajournal.orgsemanticscholar.org |

| N-Phenyl Piperazine Derivatives | In vitro anti-inflammatory | 85-90% inhibition at 500 µg/mL. | biomedpharmajournal.org |

| Methyl Salicylate Derivatives with Piperazine | Xylol-induced ear edema in mice | Potent anti-inflammatory activity. | mdpi.com |

| Piperazine Sulphonamide Derivatives | DPP-4 inhibition | Compound 8h showed 27.32% inhibition. | pensoft.netresearchgate.net |

| 1-Benzhydryl-piperazine Sulfonamides | Streptozotocin-induced diabetic rats | Compound 2e showed enhanced antidiabetic activity. | researchgate.net |

Permeation Enhancers for Drug Delivery

Analogs of 2-methyl-1-phenylpiperazine belong to the broader class of phenylpiperazine derivatives, which have been identified as promising chemical permeation enhancers for improving the oral delivery of macromolecular drugs. nih.govresearchgate.net A significant challenge in oral drug administration is the poor absorption of large therapeutic molecules across the intestinal epithelium. nih.gov Phenylpiperazine and its derivatives offer a potential solution by transiently increasing the permeability of this barrier, allowing drugs to enter the bloodstream more effectively. nih.gov

Research has focused on understanding the structure-function relationship of these compounds to optimize their efficacy and minimize cytotoxicity. nih.gov A study involving a library of 13 phenylpiperazine derivatives assessed their performance in a Caco-2 cell model, which mimics the intestinal epithelium. nih.gov The findings revealed that specific chemical modifications to the 1-phenylpiperazine (B188723) structure significantly influence its function as a permeation enhancer. For instance, derivatives with aliphatic substitutions showed efficacy and toxicity profiles comparable to the parent compound, 1-phenylpiperazine. nih.gov Notably, several potent derivatives, including 1-methyl-4-phenylpiperazine (B1295630) and 1-(4-methylphenyl)piperazine, demonstrated lower toxicity than 1-phenylpiperazine, highlighting their potential for safer application in drug formulations. nih.gov

The efficacy of these enhancers is measured by their ability to increase the transport of marker molecules, such as calcein, across the epithelial monolayer. Two derivatives in the aforementioned study were found to enhance the permeability of calcein by over 100-fold. nih.gov In in-vivo studies, 1-phenylpiperazine (PPZ) was shown to significantly increase the oral absorption of macromolecules like FITC-dextran 4 kDa (FD4) in mice, resulting in a steady increase in blood concentration over a three-hour period. researchgate.net This demonstrates the potential of these compounds to improve the bioavailability of orally administered protein and peptide drugs. researchgate.netnih.gov

The table below summarizes the performance of select phenylpiperazine derivatives as intestinal permeation enhancers based on preclinical research.

| Compound | Key Structural Feature | Efficacy Finding | Cytotoxicity Profile |

| 1-Phenylpiperazine | Parent Compound | Enhances transepithelial transport. nih.gov | Serves as a baseline for comparison. nih.gov |

| 1-Methyl-4-phenylpiperazine | Aliphatic Substitution | Potent permeation enhancer. nih.gov | Lower toxicity than 1-phenylpiperazine. nih.gov |

| 1-(4-Methylphenyl)piperazine | Aliphatic Substitution | Potent permeation enhancer. nih.gov | Lower toxicity than 1-phenylpiperazine. nih.gov |

| Hydroxyl-substituted Analogs | Hydroxyl group on phenyl ring | - | Significantly increased toxicity. nih.gov |

| Amine-substituted Analogs | Primary amine on phenyl ring | - | Significantly increased toxicity. nih.gov |

Drug Discovery and Development Pipeline

The piperazine moiety is a well-established scaffold in medicinal chemistry, recognized for its frequent presence in clinically approved drugs and its role in improving pharmacokinetic properties like solubility. researchgate.netmdpi.com The drug discovery and development pipeline for analogs of this compound follows a structured, multi-stage process, beginning with the identification of a lead candidate and culminating in an Investigational New Drug (IND) application to regulatory bodies like the FDA. nih.gov

Advanced Research Concepts and Emerging Areas

Computational Chemistry and Cheminformatics for Phenylpiperazine Research

Computational chemistry and cheminformatics have become indispensable tools in the study of phenylpiperazine derivatives, including 2-Methyl-1-phenylpiperazine. These computational approaches allow researchers to predict molecular properties, understand drug-receptor interactions, and design new compounds with desired activities, thereby accelerating the pace of research and reducing the costs associated with experimental work.

Molecular Docking: This technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of phenylpiperazine research, molecular docking is employed to understand how derivatives bind to their biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. For instance, studies on various phenylpiperazine derivatives have utilized molecular docking to elucidate their interaction with receptors like the dopamine (B1211576) and serotonin (B10506) receptors. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and selectivity. Although specific docking studies on this compound are not extensively documented in publicly available literature, the principles from related compounds can be extrapolated. The methyl group at the 2-position of the piperazine (B1678402) ring, for example, would be expected to introduce steric constraints that could influence its binding orientation and selectivity for different receptor subtypes compared to its non-methylated parent compound, 1-phenylpiperazine (B188723).

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds. For phenylpiperazine derivatives, QSAR studies have been instrumental in identifying the structural features that are important for their activity at various receptors. nih.gov Descriptors such as hydrophobicity, electronic properties, and steric parameters are calculated for a series of compounds and correlated with their biological activities. nih.gov This allows for the development of predictive models that can guide the synthesis of new analogs with improved potency or selectivity. nih.gov For this compound, a QSAR model could help in predicting its activity based on its unique structural and physicochemical properties.

Cheminformatics: This field involves the use of computational methods to analyze large datasets of chemical compounds. In phenylpiperazine research, cheminformatics tools are used to screen virtual libraries of compounds, identify potential drug candidates, and analyze structure-activity relationships across large series of analogs. By analyzing databases of known active compounds, researchers can identify common pharmacophores and privileged structures, which can then be used to design new phenylpiperazine derivatives with a higher probability of success.

Table 1: Computational Approaches in Phenylpiperazine Research

| Computational Technique | Application in Phenylpiperazine Research | Predicted Insights for this compound |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., GPCRs, enzymes). nih.gov | The 2-methyl group may influence binding orientation and selectivity due to steric hindrance. |

| QSAR | Developing models to predict biological activity based on chemical structure. nih.gov | Its specific physicochemical properties can be used to predict its potential efficacy and receptor interaction profile. nih.gov |

| Cheminformatics | Analyzing large chemical datasets to identify trends and design new compounds. | Can be used to compare its properties with a large library of known psychoactive compounds to predict its potential biological targets. |

Application in Material Science

While the primary focus of research on phenylpiperazine derivatives has been in pharmacology, their unique chemical structures also lend themselves to applications in material science. The rigid phenyl ring coupled with the flexible piperazine moiety can be incorporated into polymers and other materials to impart specific properties.

One area of exploration is the development of polymers with tailored optical and electronic properties. Phenylpiperazine derivatives can be functionalized and incorporated as side chains in polymers like poly(methyl methacrylate) (PMMA). nih.gov These modifications can alter the refractive index, conductivity, and other photophysical properties of the resulting material. nih.gov For example, the introduction of a phenylpiperazine moiety can create materials with potential applications in organic light-emitting diodes (OLEDs), sensors, or as components in specialty coatings.

The nitrogen atoms in the piperazine ring can also act as coordination sites for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, catalysis, and as sensors. The specific substitution pattern on the phenyl and piperazine rings, such as the methyl group in this compound, can influence the geometry and properties of the resulting metal complexes and the final material.

Although specific research on the direct application of this compound in material science is limited, the broader class of phenylpiperazine compounds demonstrates the potential for this scaffold to be a versatile building block in the design of new functional materials. nih.gov

Role in Biochemical Research

In the realm of biochemical research, this compound and its analogs can serve as valuable tools to probe biological systems and understand the function of specific proteins. Their ability to interact with various receptors and enzymes makes them useful as pharmacological probes.

One key application is in the study of neurotransmitter systems. By using radiolabeled versions of phenylpiperazine derivatives, researchers can perform binding assays to map the distribution and density of specific receptors in different brain regions. This information is crucial for understanding the neurobiology of various psychiatric and neurological disorders.

Furthermore, phenylpiperazine derivatives can be used as lead compounds for the development of enzyme inhibitors. The piperazine scaffold is a common feature in many enzyme inhibitors, and by modifying the substituents on the phenyl and piperazine rings, researchers can develop potent and selective inhibitors for specific enzymes. For instance, some N-phenylpiperazine derivatives have been investigated for their potential to inhibit enzymes like monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. nih.gov

The study of how these compounds affect cellular processes, such as signal transduction pathways and ion channel function, also provides valuable insights into fundamental biochemical mechanisms. While detailed biochemical studies specifically on this compound are not widely reported, its structural similarity to other pharmacologically active phenylpiperazines suggests its potential utility as a research tool in these areas.

Table 2: Potential Biochemical Research Applications of this compound

| Research Area | Potential Application | Rationale |

|---|---|---|

| Neurotransmitter System Mapping | As a radiolabeled ligand for receptor binding studies. | Phenylpiperazines are known to bind to various neurotransmitter receptors. |

| Enzyme Inhibition Studies | As a scaffold for designing selective enzyme inhibitors (e.g., for MAO). nih.gov | The piperazine moiety is a known pharmacophore for enzyme inhibition. nih.gov |

| Signal Transduction Research | To investigate the downstream effects of receptor modulation. | As a receptor ligand, it can be used to activate or block specific signaling pathways. |

Ethical Considerations in Neuropharmacological Research

Research involving neuropharmacological compounds, particularly those with psychoactive potential like this compound, is subject to stringent ethical considerations. The primary goal is to ensure the safety and well-being of research participants while advancing scientific knowledge.

Informed Consent: A cornerstone of ethical research is the process of obtaining informed consent. Participants must be fully informed about the nature of the study, the potential risks and benefits, and their right to withdraw at any time without penalty. For psychoactive substances, this process is particularly critical, as the effects of the compound on mood, perception, and cognition can be profound. Researchers must ensure that participants are capable of understanding the information provided and are not unduly influenced to participate.

Risk-Benefit Assessment: Institutional Review Boards (IRBs) play a crucial role in evaluating the risk-benefit ratio of any proposed research. The potential scientific and societal benefits of the research must outweigh the potential risks to the participants. For a compound like this compound, risks could include psychological distress, adverse physiological reactions, and the potential for abuse or dependence. Researchers must have clear protocols in place to minimize these risks and to provide support to participants who experience adverse effects.

Vulnerable Populations: Special care must be taken when conducting research with vulnerable populations, such as individuals with pre-existing mental health conditions, prisoners, or those with diminished capacity to consent. Additional safeguards are often required to protect the rights and welfare of these individuals.

Data Privacy and Confidentiality: Given the sensitive nature of data collected in neuropharmacological research, maintaining participant privacy and confidentiality is paramount. Researchers must have robust data protection plans to prevent unauthorized access to or disclosure of personal information.

Dual-Use Research of Concern: This refers to research that could be misused to cause harm. Research on psychoactive compounds could potentially be misused for non-medical purposes. Researchers and institutions have a responsibility to consider the potential for misuse and to take steps to mitigate this risk.

The ethical conduct of neuropharmacological research is an ongoing process that requires careful consideration of these and other issues. Adherence to established ethical guidelines and regulations is essential to ensure that research with compounds like this compound is conducted responsibly and with the utmost respect for human participants.

Conclusion and Future Perspectives in 2 Methyl 1 Phenylpiperazine Research

Summary of Key Research Findings

Research into the chemical compound 2-Methyl-1-phenylpiperazine has primarily focused on its synthesis and its role as a potential building block in the development of more complex molecules. The phenylpiperazine moiety is a recognized pharmacophore, known for its interaction with various biological targets, particularly within the central nervous system. As a result, derivatives of phenylpiperazine are of significant interest in medicinal chemistry.

Key findings in the broader research area of phenylpiperazines indicate their potential as monoamine releasing agents, which can influence neurotransmitter systems such as dopamine (B1211576) and serotonin (B10506). This activity has driven the investigation of phenylpiperazine derivatives for a range of neurological and psychiatric conditions. For instance, certain substituted phenylpiperazines have been explored for their potential in targeting neuroblastoma. nih.gov

While direct research on this compound is limited, studies on its isomers, such as 1-methyl-3-phenylpiperazine (B26559), have highlighted the challenges and strategies in its synthesis. A significant issue is the lack of selectivity during the methylation of the phenylpiperazine ring, which can lead to a mixture of isomers, including the desired product and by-products like 1,4-dimethyl-2-phenylpiperazine. google.com To address this, researchers have developed more selective synthetic routes, often employing protecting groups to ensure methylation occurs at the correct nitrogen atom, thereby improving the yield and purity of the target compound. The primary application for the closely related isomer, 1-methyl-3-phenylpiperazine, is as a key intermediate in the synthesis of the antidepressant medication, Mirtazapine. google.com

The following table summarizes the key research areas and findings related to the broader class of phenylpiperazines, which provides context for the potential of this compound.

| Research Area | Key Findings |

| Synthesis | Challenges in selective methylation of the piperazine (B1678402) ring, leading to isomeric mixtures. Development of selective synthesis methods using protecting groups to improve yield and purity. |

| Pharmacology | Phenylpiperazine derivatives exhibit activity as monoamine releasing agents, affecting dopamine and serotonin systems. wikipedia.org |

| Therapeutic Potential | Investigated as targeting agents for neuroblastoma. nih.gov Isomers are key intermediates in the synthesis of antidepressants like Mirtazapine. google.com |

Identification of Research Gaps

A thorough review of the existing scientific literature reveals significant research gaps specifically concerning this compound. The most prominent gap is the lack of dedicated studies on the pharmacological and toxicological profile of this specific isomer. While the broader class of phenylpiperazines has been investigated, the precise effects of the methyl group at the 2-position of the piperazine ring in conjunction with the phenyl group at the 1-position have not been thoroughly elucidated.

Furthermore, there is a scarcity of comparative studies that differentiate the biological activity of this compound from its other isomers, such as 1-methyl-2-phenylpiperazine (B3023066) and 1-methyl-3-phenylpiperazine. Understanding these structure-activity relationships is crucial for determining the unique potential of each isomer.

Another significant gap is the limited exploration of this compound as a precursor for novel therapeutic agents beyond the established applications of its isomers. While 1-methyl-3-phenylpiperazine is a known intermediate for Mirtazapine, the potential of this compound in the synthesis of new chemical entities remains largely unexplored.

The following table highlights the identified research gaps for this compound.

| Research Area | Identified Gaps |

| Pharmacology | Lack of specific studies on the pharmacological profile of this compound. |

| Toxicology | No dedicated toxicological data available for this compound. |

| Comparative Studies | Scarcity of research comparing the biological activity of this compound with its other isomers. |

| Therapeutic Applications | Limited exploration of its potential as a precursor for novel therapeutic agents. |

Future Directions for Translational Research

Future translational research on this compound should be directed towards bridging the identified research gaps. A primary focus should be on the comprehensive pharmacological characterization of the compound. This would involve in vitro and in vivo studies to determine its binding affinity for various receptors, transporters, and enzymes, particularly within the central nervous system.

Investigating the potential of this compound as a scaffold for the development of new central nervous system agents is a promising avenue. Given the known activity of phenylpiperazines, research could focus on designing and synthesizing novel derivatives of this compound with tailored selectivity for specific neurological targets.

Furthermore, exploring the potential of radiolabeled versions of this compound as imaging agents for neurological disorders could be a valuable area of translational research. The affinity of phenylpiperazines for certain brain receptors could be leveraged for the development of novel diagnostic tools.

Potential for Novel Therapeutic Interventions

The chemical structure of this compound suggests its potential as a foundation for the development of novel therapeutic interventions. By modifying its structure, it may be possible to develop new drugs with improved efficacy and side-effect profiles for a variety of disorders.

Given the monoamine-releasing properties of the broader phenylpiperazine class, derivatives of this compound could be investigated as potential treatments for conditions such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The specific stereochemistry of this compound may offer advantages in terms of receptor selectivity and reduced off-target effects compared to other phenylpiperazine isomers.

Moreover, the exploration of this compound derivatives in other therapeutic areas, such as oncology, should not be overlooked. The finding that some phenylpiperazines show affinity for neuroblastoma cells suggests that novel derivatives of this compound could be designed as targeted therapies for certain types of cancer. nih.gov The development of such targeted agents could lead to more effective and less toxic cancer treatments.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-1-phenylpiperazine in laboratory settings?

- Use chemical-resistant gloves (e.g., JIS T 8116) and protective eyewear (e.g., JIS T 8147) to prevent skin/eye contact. Wear long-sleeved lab coats and work in a well-ventilated fume hood. Avoid inhalation of dust or vapors, and implement spill containment measures. Safety data aligns with OSHA and JIS standards for piperazine derivatives .

Q. How can researchers synthesize this compound with high purity?

- A common method involves nucleophilic substitution:

React 1-phenylpiperazine with methyl iodide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃).

Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1).

Purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .

- Purity can be verified using HPLC (>95%) or NMR to confirm methyl group incorporation at the piperazine nitrogen .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm methyl group position (δ ~2.3 ppm for CH₃) and aromatic proton environments.

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 177).

- FT-IR : Peaks at ~2800 cm⁻¹ (C-H stretch) and ~1450 cm⁻¹ (aromatic C=C) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Perform molecular docking (e.g., AutoDock Vina) against targets like serotonin or dopamine receptors using PubChem-derived 3D structures .

- Validate predictions with density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity .

- Cross-reference with experimental IC₅₀ values from kinase or receptor assays .

Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or MIC measurement protocols .

- Dose-response curves : Re-evaluate activity using standardized concentrations (e.g., 1–100 µM) and positive controls (e.g., ciprofloxacin for antimicrobial studies).

- Structural analogs : Test methyl-substituted vs. halogen-substituted derivatives to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS drug development?

- Modification sites :

- N1 position : Introduce fluorophenyl or chlorophenyl groups to enhance blood-brain barrier permeability .

- Piperazine ring : Substitute with bulkier groups (e.g., benzyl) to modulate receptor selectivity .

- In vitro assays : Measure affinity for 5-HT₁A or D₂ receptors using radioligand binding assays.

- Pharmacokinetics : Assess metabolic stability via liver microsome assays and CYP450 inhibition profiles .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.